4-Methoxyphenyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxyphenyl acetate and its derivatives has been achieved through various methods. One notable synthesis route involves the transformation of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones into 4′-Methoxycarbonyl-5′-methylthio-1′,3′-terphenyls, showcasing a procedure that provides symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996).
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl acetate derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the crystal structure of 4'-Acetyl-4-Methoxybiphenyl (AMB) has been determined, revealing an orthorhombic unit cell with significant molecular dipole moments, providing insights into the polar material design (Glaser et al., 2006).
Chemical Reactions and Properties
4-Methoxyphenyl acetate undergoes various chemical reactions, including bromination and hydrolysis under specific conditions, leading to the formation of diverse compounds with distinct properties. The regioselective bromination of 4-methoxyphenylacetic acid exemplifies the compound's reactivity and the influence of substituents on its chemical behavior (Guzei et al., 2010).
Scientific Research Applications
Synthesis and Chemical Properties
4-Methoxyphenyl acetate is explored in the synthesis of various chemical compounds with potential biological activities. Researchers have developed methods for synthesizing hydrazides and ylidenhydrazides of acetate acids, including those derived from 4-methoxyphenyl acetate, to investigate their antimicrobial properties. These compounds show significant antimicrobial activity, attributed to the introduction of a methoxyphenyl radical, highlighting the role of 4-methoxyphenyl acetate in developing new pharmaceuticals (Samelyuk & Kaplaushenko, 2013).
Antioxidant Applications
The polymerization of 4-methoxyphenol, closely related to 4-methoxyphenyl acetate, using enzymatic catalysts has been studied for its antioxidant properties. Poly(4-methoxyphenol) demonstrates excellent antioxidant capabilities, suggesting potential applications in developing antioxidant agents. This research underscores the importance of 4-methoxyphenyl derivatives in creating materials with significant health benefits (Zheng, Duan, Zhang, & Cui, 2013).
Corrosion Inhibition
Derivatives of 4-methoxyphenyl acetate, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, making them valuable in protecting metals against corrosion, which is crucial for industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Coordination Compounds and Biological Activity
Coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides have been synthesized and analyzed for their structure and biological activity. These studies provide insights into the potential use of 4-methoxyphenyl acetate derivatives in developing antimicrobial agents, highlighting the compound's versatility in medical and pharmaceutical research (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).
Environmental Monitoring
4-Methoxyphenyl acetate derivatives are also significant in environmental science, particularly in monitoring wood smoke exposure. Urinary assays for methoxyphenols, including those derived from 4-methoxyphenyl acetate, have been developed for biological monitoring, providing tools for assessing exposure to wood smoke and potentially other environmental pollutants (Dills, Zhu, & Kalman, 2001).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPCNXGBNRDBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152649 | |
Record name | Phenol, p-methoxy-, acetate (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl acetate | |
CAS RN |
1200-06-2, 1331-83-5 | |
Record name | 4-Methoxyphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 4-methoxy-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetoxyanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43148 | |
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Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenol, p-methoxy-, acetate (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Acetoxyanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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